Benzyltriethylammonium chloride is a quaternary ammonium salt with the molecular formula C₁₃H₂₂ClN and a molecular weight of 227.77 g/mol. It appears as a white to light yellow crystalline powder that is hygroscopic and soluble in water, ethanol, and butanol, while being slightly soluble in butyl phthalate and tributyl phosphate . This compound serves as a phase-transfer catalyst, facilitating reactions between reactants in different phases, particularly in organic synthesis .
BETAC's catalytic activity primarily stems from its phase-transfer ability. It can form ion pairs with anionic species in aqueous solutions, shuttling them into organic phases where the reaction occurs. Additionally, the positively charged nitrogen can interact with negatively charged reaction intermediates, influencing reaction pathways and lowering activation energy [].
TEBA's most prominent application in scientific research is as a phase transfer catalyst. It acts as a mediator between immiscible phases, typically an organic phase and an aqueous phase. TEBA's cationic head (benzyl triethylammonium) is lipophilic (attracted to fat/oil) and can solubilize anionic species (negatively charged) from the aqueous phase into the organic phase. This allows for reactions to occur that wouldn't be possible under normal circumstances. TEBA finds applications in various organic synthesis reactions, including:
The effectiveness of TEBA as a catalyst stems from its ability to increase reaction rates and improve product yields.
Beyond its role as a phase transfer catalyst, TEBA has applications in other scientific research areas:
Benzyltriethylammonium chloride can be synthesized through several methods:
Benzyltriethylammonium chloride has diverse applications across various fields:
Studies have indicated that benzyltriethylammonium chloride interacts effectively in biphasic systems, promoting faster reaction rates by facilitating the transfer of reactants between phases. This characteristic makes it particularly valuable in nucleophilic substitution reactions and other organic transformations where reactants are not readily soluble in the same phase .
Benzyltriethylammonium chloride can be compared with several similar compounds that also serve as phase-transfer catalysts:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrabutylammonium bromide | C₁₆H₃₄BrN | Larger alkyl groups leading to different solubility properties. |
Benzyltrimethylammonium chloride | C₁₃H₁₉ClN | More sterically hindered than benzyltriethylammonium chloride. |
Hexadecyltrimethylammonium bromide | C₁₈H₃₉BrN | Long hydrophobic tail enhances solubility in non-polar solvents. |
Benzyltriethylammonium chloride stands out due to its balance between hydrophilicity and lipophilicity, making it suitable for a wide range of organic reactions under various conditions. Its relatively simple synthesis process further adds to its appeal compared to other more complex quaternary ammonium salts.
Table 2: Reaction Optimization Parameters | |||
---|---|---|---|
Parameter | Optimal Range | Specific Example | Impact on Yield |
Triethylamine Weight Ratio | 1.0 (101g reference) | 101g | Baseline |
Benzyl Chloride Weight Ratio | 1.25-1.35 times TEA weight | 133g | Excess ensures completion |
Acetone (Reaction) Weight Ratio | 1.05-1.2 times TEA weight | 110g | Solvent optimization |
Acetone (Dissolution) Weight Ratio | 1.9-2.1 times TEA weight | 202g | Purification step |
Cooling Temperature | 5°C | 5°C | Crystallization |
Filtration Method | Standard filtration + drying | Filter + dry under vacuum | Product purity |
Table 3: Purification and Crystallization Techniques | |||||
---|---|---|---|---|---|
Technique | Temperature | Solvent Recovery | Purity Achieved | Yield Impact | Application |
Acetone Recrystallization | 5°C | Yes - Recyclable | High | Minimal loss | Primary purification |
Diethyl Ether Washing | Room Temperature | Partial | Very High | <5% loss | Final washing |
Vacuum Drying | 60-80°C | N/A | Moisture-free | No loss | Moisture removal |
Cold Filtration | 5°C | Yes | High | Minimal loss | Product isolation |
Table 4: Kinetic Parameters and Solvent Effects | |||||
---|---|---|---|---|---|
Solvent System | Dielectric Constant | Rate Constant k₂ (dm³ mol⁻¹s⁻¹) | Activation Energy (kJ mol⁻¹) | Reaction Order | Temperature Dependence |
Acetone | 20.7 | 2.44 × 10⁻⁵ | 94.01 | Second order overall | Strong (Arrhenius) |
Acetonitrile | 37.5 | Higher | Not specified | Second order | Strong |
Ethanol | 24.5 | Moderate | Not specified | Second order | Strong |
Methanol | 32.7 | Higher | Not specified | Second order | Strong |
Isopropanol | 19.9 | Lower | Not specified | Second order | Strong |
Benzyltriethylammonium chloride crystallises as a hygroscopic, white-to-beige powder that melts with immediate decomposition between one hundred eighty-five and one hundred ninety-two degrees Celsius [1] [2]. Differential calorimetry and thermogravimetric analyses consistently show:
Thermal parameter | Experimental observation | Source |
---|---|---|
On-set of mass loss (five percent) | ≈ one hundred eighty-five degrees Celsius (single-step profile) | 57 |
Complete decomposition (fifty percent mass loss) | Two hundred twenty degrees Celsius | 49 |
Short-term heating limit (no detectable mass loss, three hours) | One hundred thirty-five degrees Celsius | 49 |
Heat of fusion | Not observed; compound decomposes on melting | 14 |
In nitrogen, the salt is thermally stable below one hundred thirty-five degrees Celsius, but progressive cleavage of the quaternary ammonium centre yields benzyl chloride and triethylamine above this threshold [3].
Regarding phase behaviour, benzyltriethylammonium chloride forms room-temperature deep eutectic liquids when equimolar carboxylic acids (e.g., benzoic, oxalic, malonic) are added, lowering the mixture freezing point to circa twenty degrees Celsius through chloride–π interactions [4]. No polymorphism has been reported, and no crystalline-to-mesophase transitions are detectable by differential scanning calorimetry up to decomposition.
The compound shows pronounced amphiphilicity: its ionic core drives high water affinity, whereas the benzyl and ethyl groups confer moderate organic solubility. Quantitative and qualitative data are summarised below.
Medium (20 degrees Celsius) | Solubility | Remarks | Source |
---|---|---|---|
Water | 630–700 grams per litre | Highly soluble; solution conducts electricity | 14 [5] |
Methanol | Miscible | Clear, colourless solution | 58 |
Ethanol | Miscible | — | 8 |
2-Propanol | Miscible | — | 58 |
N,N-Dimethylformamide | Miscible | — | 8 |
Acetone | Miscible | — | 58 |
Dichloromethane | Miscible | — | 58 |
Diethyl ether | < one gram per litre (practically insoluble) | Precipitate forms | 8 |
n-Hexane | Negligible | No visible dissolution | 33 |
The experimentally determined octanol–water partition coefficient (log P) of 0.067 confirms the predominance of hydrophilic interactions [6].
Proton nuclear magnetic resonance (deuterated chloroform, ninety megahertz) [7]:
Proton environment | Chemical shift (parts per million) | Multiplicity |
---|---|---|
Aromatic protons (C₆H₅) | 7.72 – 7.25 | Multiplet |
Benzylic methylene (CH₂–N⁺) | 4.74 | Singlet |
Ethyl methylene (N⁺–CH₂) | 3.41 | Quartet |
Ethyl methyl (CH₃) | 1.45 | Triplet |
Representative carbon nuclear magnetic resonance data exhibit aromatic carbons at one hundred twenty-eight to one hundred thirty-four parts per million and aliphatic carbons at sixty-three (parts per million, benzylic) and forty-six (parts per million, ethyl) [8].
Fourier transform infrared spectrum (potassium bromide disk) [9] [2]:
Wavenumber (centimetres⁻¹) | Assignment |
---|---|
3 020–2 850 | Aliphatic and aromatic C–H stretching |
1 610 & 1 500 | Aromatic C=C stretching |
1 480–1 450 | CH₂ bending (ethyl groups) |
1 150–1 120 | C–N stretching in quaternary ammonium |
1 020 & 820 | Out-of-plane C–H bending (benzyl ring) |
No bands attributable to hydroxyl, carbonyl, or nitro groups are present, confirming structural purity.
Electron-impact mass spectrometry (source temperature two hundred ten degrees Celsius, seventy-five electron-volts) generates extensive fragmentation; the molecular ion is absent owing to facile chloride loss [7]. Key fragments are:
Mass-to-charge ratio | Relative intensity (percent) | Structural assignment |
---|---|---|
91 | 100 | Benzyl cation C₇H₇⁺ |
86 | 53 | C₆H₈N⁺ species |
65 | 14 | Cyclopentadienyl cation |
58 | 19 | Triethylammonium-derived fragment |
41 | 4 | Allylic fragment |
27 | 13 | Ethynyl cation |
The dominance of the benzyl cation at mass-to-charge ratio ninety-one reflects homolytic cleavage of the benzylic C–N bond, a common pathway for quaternary benzyl ammonium salts.
Irritant